molecular formula C12H17NO2 B1593633 Ethyl 2-(benzylamino)propanoate CAS No. 54159-18-1

Ethyl 2-(benzylamino)propanoate

Cat. No. B1593633
CAS RN: 54159-18-1
M. Wt: 207.27 g/mol
InChI Key: QDBFFNIUCGDMQN-UHFFFAOYSA-N
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Patent
US08541432B2

Procedure details

Ethyl alanine hydrochloride (5.5 g, 36.8 mmol), benzaldehyde (7.9 mL, 77.8 mmol), TEA (10.8 mL, 77.8 mmol) and NaBH(Oac)3 (16.5 g, 77.8 mmol) are taken up in 1,2-DCE (200 mL) and stirred at rt for 4 h. The reaction is then partitioned between DCM and saturated aqueous NaHCO3. The organic layer is removed, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude residue is used without further purification. MS (ESI) m/z 208.2 (M+1).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
10.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaBH(Oac)3
Quantity
16.5 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:4][C@H:5]([C:7]([OH:9])=[O:8])[CH3:6])[CH3:3].[CH:10](=O)[C:11]1C=C[CH:14]=[CH:13][CH:12]=1.Cl[CH2:19][CH2:20]Cl>>[CH2:19]([O:8][C:7](=[O:9])[CH:5]([NH:4][CH2:2][C:3]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:6])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
Cl.C(C)N[C@@H](C)C(=O)O
Step Two
Name
Quantity
7.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
TEA
Quantity
10.8 mL
Type
reactant
Smiles
Step Four
Name
NaBH(Oac)3
Quantity
16.5 g
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is then partitioned between DCM and saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer is removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue is used without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OC(C(C)NCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.